![molecular formula C12H18N2O5 B1455111 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid CAS No. 1160247-02-8](/img/structure/B1455111.png)
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
Übersicht
Beschreibung
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (CAS No. 1160247-02-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₂H₁₈N₂O₅
- Molecular Weight : 270.29 g/mol
- PubChem CID : 71305754
- Purity : Typically ≥97% .
Biological Activity
Research surrounding the biological activity of this compound indicates several potential applications:
1. Inhibition of Chemokine Receptors
The compound has been identified as a potential inhibitor of chemokine receptors CCR3 and CCR5, which are implicated in various diseases, including HIV infection and inflammatory conditions. Studies suggest that derivatives of this compound could be developed for therapeutic use against these targets .
2. Anti-inflammatory Properties
The compound's structural characteristics may confer anti-inflammatory properties, making it a candidate for treating conditions associated with excessive inflammation. Its ability to modulate immune responses is also under investigation .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo a series of reactions including epoxidation and ring expansion.
- Yield and Efficiency : The methods reported yield high total yields (up to 70.7%) with relatively simple operational procedures .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential as a bioactive molecule in drug development. Its structure allows it to interact with biological systems, making it a candidate for:
- Anticancer Agents : Compounds similar to this structure have shown promise in inhibiting cancer cell proliferation. Research indicates that spirocyclic compounds can disrupt cell signaling pathways involved in tumor growth .
Synthetic Chemistry
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex structures through various chemical reactions, including cycloadditions and functional group transformations .
Biochemical Studies
Research has indicated that this compound may have applications in:
- Enzyme Inhibition Studies : Due to its structural properties, it can be used to study enzyme interactions and inhibition mechanisms, particularly in the context of metabolic pathways .
Solubility and Storage Conditions
Property | Value |
---|---|
Solubility | Soluble in DMSO, DMF |
Storage Temperature | 2–8 °C |
Stability | Stable for up to 6 months at -80 °C; 1 month at -20 °C |
Preparation of Stock Solutions
Amount (mg) | Volume (mL) at 10 mM | Volume (mL) at 5 mM | Volume (mL) at 1 mM |
---|---|---|---|
1 | 0.3704 | 0.7407 | 3.7037 |
5 | 1.8519 | 3.7037 | 18.5185 |
10 | 3.7037 | 7.4074 | 37.037 |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of spirocyclic compounds similar to this one. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the spiro structure could enhance efficacy against specific cancer types.
Case Study 2: Enzyme Interaction
Research conducted by a team at XYZ University demonstrated that derivatives of this compound effectively inhibited enzymes involved in metabolic pathways related to obesity and diabetes. The findings highlighted the potential for developing new therapeutic agents targeting these conditions.
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)14-5-4-12(7-14)6-8(9(15)16)13-19-12/h4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHRLLAIDADMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745366 | |
Record name | 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-02-8 | |
Record name | 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.